molecular formula C18H19N3O2S B11338613 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide

Cat. No.: B11338613
M. Wt: 341.4 g/mol
InChI Key: CULGRTGVUJUHMJ-UHFFFAOYSA-N
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Description

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is a complex organic compound featuring a pyridine ring substituted with cyano and furan groups, a sulfanyl linkage, and a cyclohexylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide typically involves multi-step organic reactions. One common approach is the formation of the pyridine ring followed by the introduction of the cyano and furan substituents. The sulfanyl linkage is then established, and finally, the cyclohexylacetamide moiety is attached. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility. Additionally, purification methods like crystallization and chromatography are crucial to obtaining high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

Scientific Research Applications

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide involves its interaction with specific molecular targets. The cyano and furan groups can participate in hydrogen bonding and π-π interactions, while the sulfanyl linkage can form covalent bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexylacetamide moiety also differentiates it from other similar compounds, potentially leading to unique interactions with biological targets .

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide

InChI

InChI=1S/C18H19N3O2S/c19-11-13-8-9-15(16-7-4-10-23-16)21-18(13)24-12-17(22)20-14-5-2-1-3-6-14/h4,7-10,14H,1-3,5-6,12H2,(H,20,22)

InChI Key

CULGRTGVUJUHMJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=C(C=CC(=N2)C3=CC=CO3)C#N

Origin of Product

United States

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